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molecular formula C9H12N2O3 B181412 2-(Methyl(4-nitrophenyl)amino)ethanol CAS No. 18226-16-9

2-(Methyl(4-nitrophenyl)amino)ethanol

Cat. No. B181412
M. Wt: 196.2 g/mol
InChI Key: BWUZCAZXFREZFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05204178

Procedure details

5.25 g of N-methylethanolamine, 11.2 g of p-nitrofluorobenzene, 9.7 g of K2CO3 and 2 drops of tricaprylmethylammonium chloride in 70 ml of dimethylformamide were heated at 95° C. for 3 days. The resulting reaction mixture was poured onto 350 ml of water. The precipitated product was filtered off under suction, after which the aqueous phase was extracted with toluene. After drying and evaporating down the toluene solution, the two product fractions were combined and recrystallized from ethanol/water in a volume ratio of 2 1. 10.22 g of 2-[N-(p-nitrophenyl)-N-methylamino]-ethanol having the following physical properties were obtained: melting point: 99°-101° C., IR spectrum (KBr pellet): bands at 3,450, 2,900, 2,850, 1,690, 1,680, 2,900, 1,580, 1,470, 1,450, 1,330, 1,320, 1,110, 1,060 and 825 cm-1 ; 1H nuclear magnetic resonance spectrum (400 MHz, CDCl3, tetramethylsilane as internal standard, chemical shift δ (in ppm): 8.05 (doublet, 2H), 6.64 (doublet, 2H), 3.9 (triplet, 2H), 3.65 (triplet, 2H), 3.15 (singlet, 3H) 2.02 (singlet, 1H).
Quantity
5.25 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
350 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][CH2:4][OH:5].[N+:6]([C:9]1[CH:14]=[CH:13][C:12](F)=[CH:11][CH:10]=1)([O-:8])=[O:7].C([O-])([O-])=O.[K+].[K+].O>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].CN(C)C=O>[N+:6]([C:9]1[CH:14]=[CH:13][C:12]([N:2]([CH2:3][CH2:4][OH:5])[CH3:1])=[CH:11][CH:10]=1)([O-:8])=[O:7] |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
5.25 g
Type
reactant
Smiles
CNCCO
Name
Quantity
11.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)F
Name
Quantity
9.7 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
Name
Quantity
70 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
350 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
FILTRATION
Type
FILTRATION
Details
The precipitated product was filtered off under suction
EXTRACTION
Type
EXTRACTION
Details
after which the aqueous phase was extracted with toluene
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
evaporating down the toluene solution
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol/water in a volume ratio of 2 1

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N(C)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 10.22 g
YIELD: CALCULATEDPERCENTYIELD 74.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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